molecular formula C13H19ClN2O2 B2821403 s-3-Cbz-aminopiperidine hcl CAS No. 847454-42-6

s-3-Cbz-aminopiperidine hcl

Cat. No.: B2821403
CAS No.: 847454-42-6
M. Wt: 270.76
InChI Key: RAIJBIOKQJMHNV-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-3-Cbz-aminopiperidine hcl is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.76. The purity is usually 95%.
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Mechanism of Action

Target of Action

S-3-Cbz-Aminopiperidine HCl is a synthetic compound that is used in the production of various pharmaceutical drugs . The primary targets of this compound are variants of galactose oxidase and imine reductase . These enzymes play a crucial role in the synthesis of chiral amines, which are present in many valuable pharmaceutical compounds .

Mode of Action

The compound interacts with its targets through a multi-enzyme cascade process . This process involves the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively . The reactions are streamlined into one-pot to prevent potential racemisation of key labile intermediates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the enzymatic cascade of galactose oxidase and imine reductase . This cascade resembles biosynthetic pathways to generate unnatural compounds . The process begins with the oxidation of amino alcohols to the respective amino aldehydes .

Result of Action

The result of the action of this compound is the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively . This conversion is achieved with high enantiopurity .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the enzymatic cascade process . .

Properties

IUPAC Name

benzyl N-[(3S)-piperidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIJBIOKQJMHNV-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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